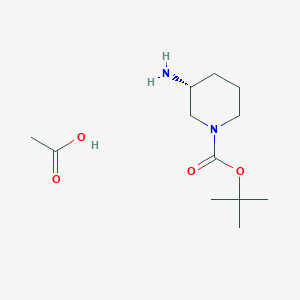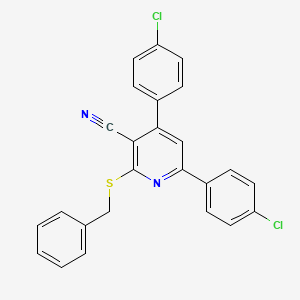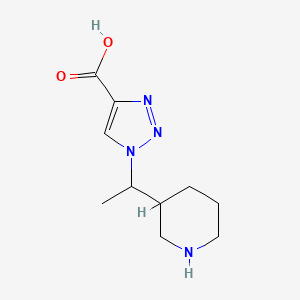
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2-bromophenyl group and a 2,6-dichlorobenzylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 2-bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the 2,6-dichlorobenzylthio group: This can be done by reacting the oxadiazole intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfur atom in the thioether group can be oxidized to sulfoxides or sulfones.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Strong acids or bases such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution reactions: Products with various substituents replacing the bromine atom.
Oxidation reactions: Sulfoxides or sulfones.
Hydrolysis: Decomposed products of the oxadiazole ring.
科学的研究の応用
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(2-Bromophenyl)-1,3,4-oxadiazole: Lacks the 2,6-dichlorobenzylthio group.
5-((2,6-Dichlorobenzyl)thio)-1,3,4-oxadiazole: Lacks the 2-bromophenyl group.
2-Phenyl-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole: Lacks the bromine atom on the phenyl ring.
Uniqueness
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole is unique due to the presence of both the 2-bromophenyl and 2,6-dichlorobenzylthio groups, which can impart distinct chemical and biological properties. This combination of substituents can enhance its reactivity and specificity in various applications.
特性
分子式 |
C15H9BrCl2N2OS |
|---|---|
分子量 |
416.1 g/mol |
IUPAC名 |
2-(2-bromophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H9BrCl2N2OS/c16-11-5-2-1-4-9(11)14-19-20-15(21-14)22-8-10-12(17)6-3-7-13(10)18/h1-7H,8H2 |
InChIキー |
OJMOEWMZMOWPGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)

![N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide](/img/structure/B11774759.png)
![4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
![Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-](/img/structure/B11774777.png)
![(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid](/img/structure/B11774781.png)


![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)

